molecular formula C26H19BrN2O3 B11558511 1-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 2-methylbenzoate

1-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 2-methylbenzoate

Cat. No.: B11558511
M. Wt: 487.3 g/mol
InChI Key: PGUKZTWYPFQIFP-LQKURTRISA-N
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Description

1-[(E)-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 2-METHYLBENZOATE is a complex organic compound that features a naphthalene core substituted with a bromophenyl group and a methylbenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 2-METHYLBENZOATE typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to produce 4-bromophenylamine.

    Formylation: The bromophenylamine is then subjected to formylation to introduce the formamido group.

    Condensation Reaction: The formamido intermediate undergoes a condensation reaction with naphthalene-2-carbaldehyde to form the imino-methyl-naphthalene derivative.

    Esterification: Finally, the naphthalene derivative is esterified with 2-methylbenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 2-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Products may include naphthoquinones or other oxidized derivatives.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(E)-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 2-METHYLBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(E)-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 2-METHYLBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and naphthalene moieties may facilitate binding to specific sites, while the formamido and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(((4-Bromophenyl)imino)methyl)phenol
  • (E)-2-(((4-Fluorophenyl)imino)methyl)phenol
  • (E)-5-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol

Uniqueness

1-[(E)-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 2-METHYLBENZOATE is unique due to its combination of functional groups and structural features. The presence of both a naphthalene core and a methylbenzoate ester distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C26H19BrN2O3

Molecular Weight

487.3 g/mol

IUPAC Name

[1-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-methylbenzoate

InChI

InChI=1S/C26H19BrN2O3/c1-17-6-2-4-8-21(17)26(31)32-24-15-12-18-7-3-5-9-22(18)23(24)16-28-29-25(30)19-10-13-20(27)14-11-19/h2-16H,1H3,(H,29,30)/b28-16+

InChI Key

PGUKZTWYPFQIFP-LQKURTRISA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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